Cas no 2229417-30-3 (1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol)

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol structure
2229417-30-3 structure
商品名:1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
CAS番号:2229417-30-3
MF:C10H12BrFO
メガワット:247.104085922241
CID:6371208
PubChem ID:165633215

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
    • EN300-1938473
    • 2229417-30-3
    • インチ: 1S/C10H12BrFO/c1-6-3-4-8(9(13)5-12)7(2)10(6)11/h3-4,9,13H,5H2,1-2H3
    • InChIKey: CNBBRZJVERGPBG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=CC(=C1C)C(CF)O

計算された属性

  • せいみつぶんしりょう: 246.00556g/mol
  • どういたいしつりょう: 246.00556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938473-0.05g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
0.05g
$1549.0 2023-09-17
Enamine
EN300-1938473-10g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
10g
$7927.0 2023-09-17
Enamine
EN300-1938473-5.0g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
5g
$5345.0 2023-06-03
Enamine
EN300-1938473-2.5g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
2.5g
$3611.0 2023-09-17
Enamine
EN300-1938473-0.25g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
0.25g
$1696.0 2023-09-17
Enamine
EN300-1938473-1g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
1g
$1844.0 2023-09-17
Enamine
EN300-1938473-1.0g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
1g
$1844.0 2023-06-03
Enamine
EN300-1938473-0.5g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
0.5g
$1770.0 2023-09-17
Enamine
EN300-1938473-5g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
5g
$5345.0 2023-09-17
Enamine
EN300-1938473-0.1g
1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol
2229417-30-3
0.1g
$1623.0 2023-09-17

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol 関連文献

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-olに関する追加情報

Chemical Profile of 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol (CAS No. 2229417-30-3)

1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol, identified by its Chemical Abstracts Service number CAS No. 2229417-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic alcohols featuring a brominated aromatic ring and a fluoro-substituted ethyl side chain. The unique structural attributes of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.

The molecular structure of 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol consists of a phenyl ring substituted with bromine at the 3-position and methyl groups at the 2- and 4-positions, combined with a fluoroethyl moiety attached to the secondary carbon. This arrangement introduces multiple sites for interaction with biological targets, making it an intriguing scaffold for medicinal chemists. The presence of both bromine and fluorine atoms enhances the compound's potential pharmacological properties by influencing its electronic distribution and lipophilicity.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various therapeutic pathways. The structural features of 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol align well with the requirements for molecules that can modulate enzyme activity or receptor binding. Specifically, the brominated aromatic ring can serve as a key pharmacophore for interactions with proteins, while the fluoroethyl group may contribute to improved metabolic stability and bioavailability.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The bromine substituent on the aromatic ring can mimic the transition-state geometry of substrates, facilitating binding to kinase active sites. Additionally, the fluoroethyl group can enhance binding affinity through hydrophobic interactions and may also influence metabolic resistance profiles.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Virtual screening studies have demonstrated that 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol exhibits promising binding affinities to several kinases, including those overexpressed in tumor cells. These computational findings have laid the groundwork for experimental validation and further optimization efforts aimed at developing potent and selective kinase inhibitors.

Beyond kinases, this compound has shown potential in targeting other therapeutic areas such as inflammatory diseases and neurological disorders. The aromatic alcohol moiety can engage with hydrophobic pockets or hydrogen bond donors/acceptors in biological targets, while the fluoro substituent may modulate receptor selectivity. Preclinical studies are ongoing to evaluate its efficacy and safety profiles in relevant disease models.

The synthesis of 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include bromination of a dimethyl-substituted phenol followed by nucleophilic substitution with a fluoroalkanol precursor. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both cost and environmental impact.

In conclusion, 1-(3-bromo-2,4-dimethylphenyl)-2-fluoroethan-1-ol (CAS No. 2229417-30-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular design aligns well with current trends in drug discovery, particularly in targeting kinases and other key biological pathways. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for future medical applications.

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